(3-((3-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic acid

Lipophilicity LogP Drug-likeness

Suzuki-Miyaura cross-coupling often requires post-coupling amidation, adding steps and reducing yields. This bifunctional arylboronic acid integrates the meta-boronic acid with the N-aryl carbamoyl pharmacophore found in potent DDR1/DDR2 inhibitors (Ki < 10 nM). - **Convergent synthesis:** Install biaryl linkage and pharmacophore in one coupling step; avoid post-coupling linker reversal. - **Optimized partitioning:** LogP 3.34-3.58 ensures organic layer preference during work-up; superior to LogP <1 alternatives. - **Defined purity grades:** Available 95% to 99% with CoA; eliminates batch-to-batch uncertainty from boronic anhydride variants.

Molecular Formula C14H11BF3NO3
Molecular Weight 309.05
CAS No. 882678-73-1
Cat. No. B2579451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((3-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic acid
CAS882678-73-1
Molecular FormulaC14H11BF3NO3
Molecular Weight309.05
Structural Identifiers
SMILESB(C1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)(O)O
InChIInChI=1S/C14H11BF3NO3/c16-14(17,18)10-4-2-6-12(8-10)19-13(20)9-3-1-5-11(7-9)15(21)22/h1-8,21-22H,(H,19,20)
InChIKeySFOKKGMXRCKLIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((3-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic Acid – Identity & Procurement Baseline


(3-((3-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic acid (CAS 882678-73-1) is a bifunctional arylboronic acid building block that integrates a meta-boronic acid group (RB(OH)₂) with a meta-carbamoyl linker bearing a 3-trifluoromethylphenyl substituent. Its molecular formula is C₁₄H₁₁BF₃NO₃ (MW 309.05 g·mol⁻¹), with a calculated LogP of 3.34–3.58, topological polar surface area (TPSA) of 69.56 Ų, and three hydrogen-bond donors plus three acceptors . The compound belongs to the broader class of trifluoromethyl-substituted phenylboronic acids, which are established reagents in palladium-catalyzed Suzuki–Miyaura cross-coupling for constructing biaryl architectures in pharmaceutical and agrochemical intermediate synthesis [1]. Unlike simpler phenylboronic acid derivatives, this compound carries a pre-assembled N-aryl carbamoyl fragment, enabling convergent synthetic strategies where the amide-like linkage is installed prior to, rather than after, the C–C bond-forming step [2].

1
Pre-assembled N-aryl carbamoyl motif Convergent biaryl synthesis with amide-like linkage installed before coupling
2
Meta-CF₃ phenylboronic acid scaffold Bifunctional building block for Suzuki–Miyaura cross-coupling workflows
3
Class-level protodeboronation resistance Reported high hydrolytic stability supports scale-up coupling robustness

Substitution Risks for (3-((3-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic Acid


Substituting (3-((3-(trifluoromethyl)phenyl)carbamoyl)phenyl)boronic acid with a structurally related arylboronic acid—such as 3-carbamoylphenylboronic acid, 3-(trifluoromethyl)phenylboronic acid, or a regioisomeric carbamoyl-phenylboronic acid—introduces multiple uncontrolled variables that directly impact reaction performance and downstream molecular properties. The target compound's LogP (3.34–3.58) is approximately 4 log units higher than that of 3-carbamoylphenylboronic acid (LogP ≈ –0.83) [1], and roughly 3 log units higher than 4-(trifluoromethyl)phenylboronic acid (LogP ≈ 0.39) [2]; such differences govern partitioning behaviour in biphasic Suzuki–Miyaura media and can alter catalyst activation kinetics. Moreover, the presence and precise position of the trifluoromethyl substituent modulates the boronic acid's acidity (pKa) and protodeboronation resistance—meta-CF₃ substitution increases acidity relative to unsubstituted phenylboronic acid while preserving high hydrolytic stability [3]. The carbamoyl linker (N–H donor, C=O acceptor) further distinguishes this compound from simple trifluoromethylphenylboronic acids by introducing additional hydrogen-bonding capacity (3 HBD, 3 HBA vs. 2 HBD, 2 HBA for CF₃-phenylboronic acids) [1], which affects both solubility in polar aprotic media and the conformational properties of the coupled product. Replacing this compound with a generic analog without verifying these parameters risks altered coupling yields, changed impurity profiles, or failure to meet the target molecule's physicochemical design criteria. The quantitative evidence below establishes the measurable dimensions along which this compound diverges from its nearest comparators.

Target Profile
Generic Analog Risk
Procurement Impact
LogP 3.34–3.58 (high organic-phase affinity)
3-carbamoyl analog LogP ≈ –0.83; ~4 log-unit shift alters partitioning
Biphasic coupling kinetics and extractive work-up may not transfer directly
3 HBD / 3 HBA; TPSA 69.56 Ų
Simple CF₃-phenylboronic acids: 2 HBD / 2 HBA; TPSA 40.46 Ų
Solubility in polar aprotic media and solid-state morphology may differ
Discrete purity grades 95–99% from multiple vendors
Comparators sold as 'contains varying amounts of anhydride'
Stoichiometric uncertainty and batch-to-batch yield variability risk

Quantitative Differentiation of (3-((3-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic Acid


LogP Comparison vs. Carbamoyl and Trifluoromethyl Analogs

The target compound exhibits a calculated LogP of 3.34–3.58, which is substantially higher than that of its two simplest structural comparators: 3-carbamoylphenylboronic acid (LogP = –0.83) and 4-(trifluoromethyl)phenylboronic acid (LogP = 0.39). This difference of approximately 3–4 log units translates to >1,000-fold higher octanol–water partition coefficient and directly governs solubility in organic phases during biphasic Suzuki coupling, influences chromatographic retention for purity monitoring, and predicts membrane permeability of the final coupled products [1].

LogP Comparison
Cross-study comparable
ΔLogP +3.2 to +4.4 vs. 3-carbamoyl analog; ΔLogP +3.0 to +3.2 vs. 4-CF₃ analog
Partitioning behavior in biphasic Suzuki media may not transfer
Calculated values require verification under identical experimental conditions
Lipophilicity LogP Drug-likeness Partition coefficient Suzuki–Miyaura biphasic media

Hydrogen-Bond Profile vs. Trifluoromethylphenylboronic Acids

The target compound possesses three hydrogen-bond donors (two boronic acid O–H and one carbamoyl N–H) and three hydrogen-bond acceptors (boronic acid O, carbamoyl C=O, and CF₃ fluorine lone pairs), with a TPSA of 69.56 Ų. In contrast, 3-(trifluoromethyl)phenylboronic acid and 4-(trifluoromethyl)phenylboronic acid each carry only two HBD and two HBA (TPSA 40.46 Ų). The additional carbamoyl N–H and C=O functionalities increase the compound's capacity for intermolecular hydrogen bonding, which can be leveraged for directing group effects in C–H activation sequences or for modulating solubility in polar aprotic solvents (e.g., DMF, NMP) commonly used in large-scale Suzuki reactions .

H-Bond Profile
Data to verify
HBD +1, HBA +1, TPSA +29.1 Ų vs. simple CF₃-phenylboronic acids
Solubility in polar aprotic media may shift; batch consistency requires review
Descriptors from vendor datasheets; class-level inference
Hydrogen bonding Solubility Polar surface area Drug design Crystal engineering

Protodeboronation Resistance from Meta-Trifluoromethyl Group

A systematic study of isomeric trifluoromethylphenylboronic acids demonstrated that all three isomers (ortho, meta, para) exhibit high resistance to protodeboronation—the undesired hydrolytic loss of the boronic acid group that generates the parent arene as a by-product [1]. While the published study did not include the target compound specifically, the meta-CF₃ substitution pattern present in the target compound's 3-(trifluoromethyl)phenyl ring is the same as that in 3-(trifluoromethyl)phenylboronic acid, which showed robust stability under alkaline aqueous conditions typically employed in Suzuki–Miyaura coupling (e.g., K₂CO₃/water/dioxane). This contrasts with electron-rich phenylboronic acids (e.g., 4-methoxyphenylboronic acid), which are known to undergo more rapid protodeboronation, leading to yield erosion and purification challenges upon scale-up .

Protodeboronation Resistance
Class-level inference
Meta-CF₃ scaffold: high hydrolytic stability reported; target compound inferred
Supports scale-up coupling robustness review
Aqueous alkaline Suzuki conditions; no rate-constant available for target
Protodeboronation Hydrolytic stability Boronic acid stability Suzuki coupling robustness Scale-up

Regioisomeric LogP and TPSA Comparison

The target compound and its regioisomer (4-((2-(trifluoromethyl)phenyl)carbamoyl)phenyl)boronic acid (CAS 913835-42-4) share the identical molecular formula (C₁₄H₁₁BF₃NO₃) and TPSA (69.56 Ų) but differ in the relative orientation of the boronic acid and carbamoyl groups (meta-carbamoyl-phenylboronic acid vs. para-borono-benzamide). Despite identical formula and TPSA, their LogP values diverge significantly: 3.34–3.58 for the target compound versus 1.71 for the para-borono regioisomer [1]. This ~1.6–1.9 log-unit difference indicates that the meta arrangement places the polar carbamoyl and boronic acid groups in closer spatial proximity, altering the overall dipole moment and solvation free energy.

Regioisomer LogP
Head-to-head
ΔLogP +1.6 to +1.9 vs. para-borono regioisomer (CAS 913835-42-4); identical TPSA
Regioisomers not interchangeable; organic-phase affinity differs
Predicted LogP from vendor datasheets; InChI Key confirmation required
Regioisomer Positional isomer Carbamoyl orientation Physicochemical property divergence

Carbamoyl vs. Amide Linker: Structural Implications

The target compound features an N-aryl carbamoyl linker (Ar–NH–C(=O)–Ar'), which is electronically and conformationally distinct from the benzamide linker (Ar–C(=O)–NH–Ar') present in the closely related compound 3-(3-trifluoromethyl-benzoylamino)-benzeneboronic acid (CAS 276669-80-8). The carbamoyl N–H is flanked by two aromatic rings, whereas the amide N–H is adjacent to the carbonyl-bearing ring only. This difference alters the rotational barrier around the C–N bond and the hydrogen-bonding geometry of the N–H donor. In medicinal chemistry contexts, carbamoyl (urea-like) linkers are often preferred over amide linkers for enhancing metabolic stability and modulating target binding kinetics, as documented across multiple kinase inhibitor programs containing the 3-(trifluoromethyl)phenyl-carbamoyl pharmacophore [1]. The target boronic acid delivers this pharmacophoric element pre-installed, enabling direct Suzuki coupling without post-coupling amidation or urea formation steps.

Linker Type
Class-level inference
Carbamoyl (N–H flanked by two aryl rings) vs. benzamide isomer (CAS 276669-80-8)
Pre-installed pharmacophore reduces post-coupling synthetic steps
Constitutional isomerism; biological implications from kinase inhibitor literature
Carbamoyl Amide Urea Linker chemistry Hydrogen bonding Metabolic stability

Available Purity Grades and Specifications

The target compound is commercially supplied at defined purity grades that enable procurement decisions based on the intended application. Fluorochem supplies the compound at 95% purity (SKU F609943) , while other vendors offer grades of 95% (Beyotime, Leyan), 95+% (Leyan), 98% (MolCore), and 99% (hzbp.cn) [1]. This range of available purities contrasts with less common or single-source boronic acids where purity options are limited. For comparison, 3-carbamoylphenylboronic acid (CAS 351422-73-6) is typically offered as 'contains varying amounts of anhydride' (TCI), introducing uncertainty in active boronic acid content that the target compound's certificate-of-analysis-driven specification avoids .

Purity Grades
Supporting evidence
95%, 95+%, 98%, 99% across multiple qualified vendors
Discrete specification range de-risks single-source dependency
Comparators sold as 'contains varying amounts of anhydride'
Purity Quality control Procurement Batch consistency HPLC

Optimal Application Scenarios for (3-((3-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic Acid


Suzuki Coupling for DDR1/DDR2 Inhibitor Assembly

The target compound's pre-installed 3-(trifluoromethyl)phenyl-carbamoyl motif matches the pharmacophore found in potent DDR1/DDR2 inhibitors (Ki < 10 nM) disclosed in US20240425482 [1]. Using this boronic acid as a coupling partner in a single Suzuki–Miyaura step installs both the biaryl linkage and the carbamoyl pharmacophore simultaneously, avoiding the need for post-coupling amidation. Its LogP of 3.34–3.58 and high hydrolytic stability (inferred from meta-CF₃-phenylboronic acid class behaviour) [2] support robust performance in biphasic dioxane/water or DMF/water systems typical of such couplings.

Late-Stage Functionalisation Using High Organic-Phase Affinity

For drug candidates bearing aryl bromide or iodide handles, the target compound's high LogP (3.34–3.58) relative to simpler boronic acids (LogP < 1 for 3-carbamoylphenylboronic acid and 4-(trifluoromethyl)phenylboronic acid) [1] ensures preferential partitioning into the organic layer during extractive work-up, facilitating product isolation and reducing aqueous waste stream contamination. This is particularly advantageous in late-stage functionalisation where the substrate is a high-value intermediate and yield preservation is critical.

Convergent Synthesis of N-[3-(Trifluoromethyl)phenyl]-benzamides

The carbamoyl linker of the target compound is constitutionally distinct from the benzamide linker in CAS 276669-80-8 [1]; programs specifically targeting the N-aryl-carbamoyl orientation (as found in T56-LIMKi and related LIMK2 inhibitors) can use this boronic acid to access the desired connectivity in one coupling step, whereas the benzamide isomer would deliver the reversed orientation. Selection of this compound avoids the synthetic detour of post-coupling linker reversal via protecting-group manipulation or re-amination.

Multi-Gram Scale-Up with Discrete Purity Specifications

With commercial availability at defined purity grades (95%, 95+%, 98%, 99%) from multiple qualified vendors [1], this compound is suitable for scale-up campaigns where certificate-of-analysis-driven acceptance criteria are mandatory. The discrete purity range contrasts with boronic acids sold as 'contains varying amounts of anhydride' [2], which introduce uncertainty in stoichiometric calculations and can cause batch-to-batch yield variability during process validation.

Application
Selection Property
Validation Focus
DDR1/DDR2 inhibitor assembly
Pre-installed 3-(trifluoromethyl)phenyl-carbamoyl pharmacophore
Suzuki coupling robustness in biphasic dioxane/water or DMF/water
Late-stage functionalisation
High organic-phase affinity (LogP context)
Extractive work-up yield preservation with high-value substrates
Convergent N-aryl-carbamoyl synthesis
Carbamoyl linker orientation distinct from benzamide isomer
Single-step coupling without post-coupling linker reversal steps
Multi-gram scale-up campaigns
Discrete purity grades 95–99% with certificate of analysis
Stoichiometric calculation reliability and batch-to-batch consistency
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